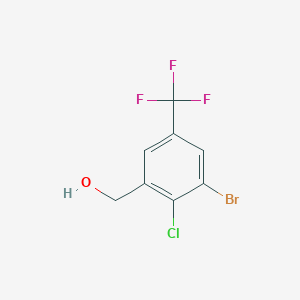

3-Bromo-2-chloro-5-(trifluoromethyl)benzyl alcohol

Description

Properties

Molecular Formula |

C8H5BrClF3O |

|---|---|

Molecular Weight |

289.47 g/mol |

IUPAC Name |

[3-bromo-2-chloro-5-(trifluoromethyl)phenyl]methanol |

InChI |

InChI=1S/C8H5BrClF3O/c9-6-2-5(8(11,12)13)1-4(3-14)7(6)10/h1-2,14H,3H2 |

InChI Key |

WDPOONYOKBNYSJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1CO)Cl)Br)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-chloro-5-(trifluoromethyl)benzyl alcohol typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a benzyl alcohol precursor, followed by the introduction of the trifluoromethyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloro-5-(trifluoromethyl)benzyl alcohol undergoes several types of chemical reactions, including:

Oxidation: Conversion to corresponding aldehydes or carboxylic acids.

Reduction: Formation of dehalogenated products.

Substitution: Replacement of halogen atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar solvents.

Major Products Formed

Oxidation: 3-Bromo-2-chloro-5-(trifluoromethyl)benzaldehyde or 3-Bromo-2-chloro-5-(trifluoromethyl)benzoic acid.

Reduction: 3-Chloro-5-(trifluoromethyl)benzyl alcohol.

Substitution: Various substituted benzyl alcohol derivatives.

Scientific Research Applications

3-Bromo-2-chloro-5-(trifluoromethyl)benzyl alcohol has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and as a probe in biochemical assays.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-5-(trifluoromethyl)benzyl alcohol involves its interaction with molecular targets through its functional groups. The bromine, chlorine, and trifluoromethyl groups can participate in various chemical interactions, such as hydrogen bonding, van der Waals forces, and halogen bonding. These interactions can influence the compound’s reactivity and its effects on biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Data Table: Key Structural and Physical Properties

Key Comparisons

2-Chloro-5-(trifluoromethyl)benzyl alcohol (Cl at 2 instead of 3) shows altered regioselectivity in reactions due to steric and electronic differences near the benzyl alcohol group .

Electronic Effects :

- The trifluoromethyl group (-CF₃) in all listed compounds withdraws electron density, activating the ring toward electrophilic attack at meta/para positions. However, this effect is modulated by additional halogens. For example, in 4-Chloro-3-fluoro-5-(trifluoromethyl)benzyl alcohol , the electron-withdrawing fluorine at position 3 further deactivates the ring .

Applications :

- Compounds with multiple halogens (e.g., Br and Cl) are preferred for synthesizing complex molecules like kinase inhibitors or herbicides. In contrast, 3-Methyl-5-(trifluoromethyl)benzyl alcohol (with -CH₃) is less reactive and may serve as a building block in materials science .

In contrast, methyl-substituted derivatives (e.g., 3-Methyl-5-(trifluoromethyl)benzyl alcohol) pose lower risks .

Research Findings

- Synthetic Utility : The target compound’s bromo and chloro groups enable sequential functionalization, as seen in cross-coupling reactions to generate biaryl structures .

- Stability : Bromo-substituted analogs are generally more stable under acidic conditions compared to fluoro derivatives, which may hydrolyze more readily .

- Cost and Availability : 2-Chloro-5-(trifluoromethyl)benzyl alcohol (CAS 64372-62-9) is commercially available at >95% purity for ~¥4,100/g, whereas bromo-containing variants are rarer and costlier .

Biological Activity

3-Bromo-2-chloro-5-(trifluoromethyl)benzyl alcohol is an organic compound characterized by its unique halogenated structure, which includes bromine, chlorine, and a trifluoromethyl group attached to a benzyl alcohol moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research due to its potential biological activities.

- Molecular Formula : C8H6BrClF3O

- Molecular Weight : 285.49 g/mol

- Structure : The presence of multiple halogens and a hydroxyl group significantly influences the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity and may improve binding affinity to target biomolecules, facilitating modulation of their activity .

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit notable anticancer properties. For example, derivatives of benzyl alcohol have shown promising results in inhibiting tumor growth in various cancer cell lines. In particular:

- Cell Lines Tested : MCF-7 (breast cancer), U87 (glioblastoma), and PC-3 (prostate cancer).

- IC50 Values : Compounds related to benzyl alcohol derivatives have demonstrated IC50 values ranging from 0.06 μM to 45.2 μM against different cell lines, indicating significant cytotoxicity .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Studies have shown that similar compounds can exhibit antibacterial effects against various strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 mg/mL |

| Bacillus subtilis | 8 mg/mL |

| Escherichia coli | 32 mg/mL |

These findings suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR)

The inclusion of halogen substituents in the structure of benzyl alcohol derivatives has been linked to enhanced biological activity. For instance, the trifluoromethyl group is known for its strong electron-withdrawing properties, which can increase the potency of compounds by enhancing their interaction with biological targets .

Study 1: Anticancer Efficacy

In a controlled study, researchers evaluated the anticancer efficacy of a series of halogenated benzyl alcohols, including this compound. The study found that these compounds effectively induced apoptosis in cancer cell lines at varying dosages, with significant tumor growth suppression observed in animal models .

Study 2: Antimicrobial Testing

Another study focused on testing the antimicrobial properties of halogenated benzyl alcohols against common pathogens. The results indicated that certain derivatives exhibited potent antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Q & A

Q. What are the key structural features of 3-bromo-2-chloro-5-(trifluoromethyl)benzyl alcohol that influence its reactivity in organic synthesis?

The compound's reactivity is governed by the electron-withdrawing trifluoromethyl (-CF₃) group at the 5-position, which polarizes the aromatic ring, and the halogen atoms (Br at 3, Cl at 2) that enable nucleophilic substitution. The benzyl alcohol (-CH₂OH) group allows for oxidation or functionalization. These substituents collectively enhance electrophilic aromatic substitution and cross-coupling reactions, making it a versatile intermediate .

Q. What spectroscopic methods are recommended for characterizing this compound?

- NMR : ¹H and ¹³C NMR to confirm substituent positions and hydroxyl proton shifts (δ ~4.7 ppm for -CH₂OH).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (289.48 g/mol) and isotopic patterns from Br/Cl .

- FT-IR : Peaks at ~3200–3600 cm⁻¹ (-OH stretch) and 1100–1300 cm⁻¹ (C-F stretches from -CF₃) .

Q. How does the compound's halogen substitution pattern affect its biological activity?

Bromine and chlorine enhance lipophilicity and binding affinity to hydrophobic protein pockets, while the -CF₃ group improves metabolic stability. Studies on analogs show that halogen positioning influences interactions with enzymes (e.g., kinase inhibitors), with 3-Br/2-Cl substitution favoring steric complementarity in active sites .

Advanced Research Questions

Q. What challenges arise in optimizing regioselective halogenation during synthesis?

Competing halogenation at ortho/meta positions can occur due to the -CF₃ group’s directing effects. Methodological solutions include:

- Using Lewis acids (e.g., FeCl₃) to control electrophilic substitution .

- Low-temperature reactions to minimize kinetic byproducts.

- Protection/deprotection strategies for the benzyl alcohol group to prevent oxidation during halogenation .

Q. How can contradictory data on the compound’s solubility in polar solvents be resolved?

Discrepancies arise from varying purity levels (e.g., residual solvents) and measurement techniques. Recommended approaches:

- Standardized purity checks via HPLC (>98% purity).

- Solubility studies using UV-Vis spectroscopy in DMSO/water mixtures, accounting for hydrogen bonding from -OH and -CF₃’s hydrophobicity .

Q. What strategies improve yield in catalytic reduction of the corresponding aldehyde to benzyl alcohol?

- Catalyst choice : NaBH₄ in ethanol (90% yield) vs. LiAlH₄ (risk of over-reduction).

- Temperature control : Maintain 0–5°C to suppress side reactions.

- In situ monitoring : Use TLC (Rf shift from aldehyde to alcohol) to terminate reactions promptly .

Q. How does the compound’s reactivity compare to analogs lacking the trifluoromethyl group?

The -CF₃ group significantly lowers the LUMO energy, accelerating electrophilic attacks. For example:

- Suzuki coupling rates are 3× faster vs. non-fluorinated analogs.

- Oxidation resistance : The -CF₃ group stabilizes the benzyl alcohol against auto-oxidation compared to -CH₃ analogs .

Methodological Best Practices

Q. What safety protocols are critical when handling this compound?

- PPE : Nitrile gloves, goggles, and fume hoods to avoid skin/eye contact.

- Storage : Inert atmosphere (N₂/Ar) at 2–8°C to prevent degradation.

- Waste disposal : Neutralize with dilute NaOH before aqueous disposal .

Q. How can computational modeling predict its interaction with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.